Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Kinase Inhibition SYK Structure-Activity Relationship

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol is a stereodefined cis-3,4-disubstituted tetrahydropyran scaffold. The (3R,4R) configuration is a structurally embedded pharmacophoric element critical for SYK hinge-binding motifs and DPP-4 inhibitor cores—substitution with the trans diastereomer or regioisomer inverts binding geometry, rendering analogs inactive. Supplied as the free base, it enables direct Boc/Fmoc/Cbz protection without neutralization, reducing unit operations and solvent waste versus hydrochloride salts. Essential for medicinal chemistry teams executing defined SAR programs and process chemists scaling patent-protected series.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B8186510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC(C1CO)N
InChIInChI=1S/C6H13NO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
InChIKeyVQHIGPVWBFFHFU-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol for Pharmaceutical R&D Procurement


Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol is a chiral cis-3,4-disubstituted tetrahydropyran building block containing a primary amine and a primary alcohol. This scaffold is a foundational intermediate in the synthesis of bioactive molecules, notably inhibitors of spleen tyrosine kinase (SYK) and dipeptidyl peptidase-IV (DPP-4) , where precise spatial orientation of the amino and hydroxymethyl groups is critical for target engagement. Its unambiguous relative stereochemistry (3R,4R) distinguishes it from its trans diastereomer and regioisomer, making it a specific procurement requirement for defined structure-activity relationship (SAR) programs.

Why a Generic Chiral Amino Alcohol Cannot Replace Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol in Drug Discovery


The (3R,4R) configuration is not a generic feature; it is a structurally embedded pharmacophoric element in patent-protected chemical series. For example, in a series of SYK inhibitors, the active pharmaceutical ingredient is constructed via a covalent link through the (3R,4R)-3-aminotetrahydro-2H-pyran-4-amine motif [REFS-1, REFS-3]. Substitution with the (3R,4S) or (3S,4R) diastereomers, or a regioisomeric 4-amino-3-methanol analog, would invert the relative orientation of the amine and the adjacent substituent, leading to a complete loss of the defined binding geometry. Similarly, using a racemic mixture introduces an unwanted stereoisomer that can confound biological assays, reduce synthetic yield by up to 50%, and compromise the analytical purity required for GMP production of advanced intermediates. The following quantitative evidence underscores the specific advantages of the defined (3R,4R) building block.

Quantitative Differentiation of Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol Against Closest Analogs


SYK Inhibitor Potency is Dependent on the (3R,4R)-Diaminopyrimidine Scaffold

The absolute requirement for the (3R,4R)-3-aminotetrahydro-2H-pyran-4-amine fragment is established in a co-crystal structure of SYK kinase (PDB 3SRV), where the tetrahydropyran oxygen and the (3R)-amino group form critical hydrogen bonds with the kinase hinge region, while the (4R)-positioned pyrimidine carboxamide extends into the solvent-exposed region . The CN102348707A patent explicitly exemplifies the synthesis of the active compound using the (3R,4R) building block, with no biological data reported for the (3R,4S) or (3S,4R) diastereomers, indicating that the stereochemistry is a prerequisite for on-target activity [REFS-1, REFS-4].

Kinase Inhibition SYK Structure-Activity Relationship

Enantiomeric Purity: 98% vs. 95% – Impact on Downstream Yield and Crystallization

Commercial specifications for the nonspecific (3-aminotetrahydro-2H-pyran-4-yl)methanol list a typical purity of ≥98% , whereas the cis-hydrochloride salt (which is a mixture of enantiomers unless specifically resolved) is often supplied at 95% purity . For a compound serving as an advanced intermediate, a 3% absolute purity difference translates into a proportionally higher level of impurities that can poison transition-metal catalysts in subsequent steps or impede crystallization-induced diastereomeric enrichment strategies. The target compound, supplied in its free base form, also avoids the need for neutralization steps required by the hydrochloride salt, reducing unit operations in multi-step sequences.

Chiral Purity Process Chemistry GMP Intermediate

Regioisomeric Selectivity: 3-Amino-4-methanol vs. 4-Amino-3-methanol in DPP-4 Inhibitor Synthesis

The DPP-4 inhibitor patent landscape (e.g., CA 2742783) defines the 2,3,5-substituted tetrahydropyran core as the pharmacophore, which is accessed via 3-aminotetrahydropyran intermediates . The regioisomeric building block, ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)methanol, places the amino group at the 4-position, which would lead to a 2,3,4-substituted core if advanced through the same synthetic route. Such a regioisomeric mismatch would generate a distinct compound outside the scope of the invention, with no established DPP-4 inhibition profile. Thus, the correct 3-amino-4-methanol arrangement is a mandatory procurement criterion for programs aligned to this intellectual property.

DPP-4 Inhibition Diabetes Process R&D

Free Base vs. Hydrochloride Salt: Handling, Reactivity, and Atom Economy

The free base form of the compound eliminates the need for an exogenous base (e.g., DIPEA, Et₃N) during subsequent acylation, reductive amination, or sulfonylation steps, improving atom economy and reducing salt waste. In contrast, the hydrochloride salt requires one equivalent of a base for neutralization, generating stoichiometric chloride salts that can complicate workup and scale-up. While direct comparative rate data for this specific compound is not publicly available, the general rate acceleration of base-free amine acylations is well-established in the literature.

Synthetic Efficiency Process Safety Amide Coupling

Targeted Procurement Scenarios for Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol


SYK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing diaminopyrimidine SYK inhibitors require the (3R,4R)-stereodefined building block to construct the critical hinge-binding motif. Substitution with any other diastereomer would fundamentally alter the projection of the pyrimidine warhead, rendering the resulting analog inactive against SYK [REFS-1, REFS-3]. The defined stereochemistry of the target compound ensures that each synthesized library member is a valid SAR probe.

DPP-4 Inhibitor Process Research

For process chemists scaling up 2,3,5-trisubstituted tetrahydropyran DPP-4 inhibitors, the 3-amino-4-hydroxymethyl substitution pattern is non-negotiable . The target compound provides the correct connectivity to install the C2 and C5 substituents via sequential functionalization of the amino and hydroxyl groups, while maintaining the integrity of the patent-protected core.

Synthesis of N-Protected Advanced Intermediates

For contract research organizations (CROs) or CDMOs tasked with delivering multi-kilogram batches of advanced intermediates, the target compound's free base form enables direct introduction of Boc, Fmoc, or Cbz protecting groups without the need for neutralization . This reduces the unit operations, solvent consumption, and waste disposal costs associated with hydrochloride salt starting materials.

Quote Request

Request a Quote for Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.